Ethyl 2-amino-4-bromo-5-chlorobenzoate

Catalog No.
S13469709
CAS No.
M.F
C9H9BrClNO2
M. Wt
278.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-bromo-5-chlorobenzoate

Product Name

Ethyl 2-amino-4-bromo-5-chlorobenzoate

IUPAC Name

ethyl 2-amino-4-bromo-5-chlorobenzoate

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

IYUZNTYSCJECQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Br)Cl

Ethyl 2-amino-4-bromo-5-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2C_9H_9BrClNO_2 and a molecular weight of approximately 278.53 g/mol. It features a benzene ring substituted with an amino group, bromine, and chlorine atoms, as well as an ethyl ester functional group. This compound is characterized by its moderate density of 1.262 g/cm³ and a boiling point of 307.6ºC at atmospheric pressure. Ethyl 2-amino-4-bromo-5-chlorobenzoate is identified by its CAS number, 1823898-16-3, and is utilized in various chemical syntheses and potential biological applications .

Typical of aromatic compounds with amino and halogen substituents:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Reduction: The nitro group (if present) can be reduced to an amine.
  • Esterification: The carboxylic acid derivative can react with alcohols to form esters.

These reactions make it a versatile intermediate in organic synthesis.

Research into the biological activity of ethyl 2-amino-4-bromo-5-chlorobenzoate suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antibacterial, and anticancer activities. The presence of the amino group often enhances interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .

Ethyl 2-amino-4-bromo-5-chlorobenzoate can be synthesized through various methods:

  • Bromination and Chlorination: Starting from 2-amino-5-chlorobenzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromine substituent.
  • Esterification: The resulting acid can then be esterified with ethanol in the presence of an acid catalyst to yield ethyl 2-amino-4-bromo-5-chlorobenzoate.
  • Alternative Routes: Other synthetic routes may involve coupling reactions or modifications of existing benzoic acid derivatives .

Ethyl 2-amino-4-bromo-5-chlorobenzoate has several applications:

  • Intermediate in Organic Synthesis: It is commonly used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it is explored in drug development processes.
  • Research Tool: It serves as a reagent in various

Studies focusing on the interactions of ethyl 2-amino-4-bromo-5-chlorobenzoate with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors due to its structural features, which could lead to therapeutic applications or insights into metabolic pathways .

Several compounds share structural similarities with ethyl 2-amino-4-bromo-5-chlorobenzoate, which allows for comparative analysis:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-4-bromo-5-fluorobenzoateC8H7BrFNO2C_8H_7BrFNO_2Contains fluorine instead of chlorine
Ethyl 2-amino-5-chloro-benzoateC9H10ClNO2C_9H_{10}ClNO_2Lacks bromine; only has chlorine substitution
Methyl 4-bromo-5-fluoro-2-nitrobenzoateC8H7BrFNO3C_8H_7BrFNO_3Contains a nitro group instead of an amino group
2-Amino-4-bromo-5-fluorobenzoic acidC7H5BrFNO2C_7H_5BrFNO_2Lacks the ethyl ester functionality

Uniqueness

Ethyl 2-amino-4-bromo-5-chlorobenzoate's unique combination of bromine and chlorine substituents along with the ethyl ester functional group distinguishes it from other similar compounds. This unique structure may impart specific biological activities that are not observed in its analogs .

The systematic IUPAC name for this compound, ethyl 2-amino-4-bromo-5-chlorobenzoate, reflects its substitution pattern on the benzene ring. The numbering begins at the ester-functionalized carbon (position 1), with amino (-NH₂) at position 2, bromo (-Br) at position 4, and chloro (-Cl) at position 5. The molecular structure is defined by the following features:

PropertyValue
Molecular FormulaC₉H₉BrClNO₂
Molecular Weight278.53 g/mol
SMILESO=C(OCC)C1=CC(Cl)=C(Br)C=C1N
Key Functional GroupsEthyl ester, amino, bromo, chloro

The planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing halogens (Br, Cl) and electron-donating amino group create regions of varied electron density. This polarity enables participation in nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions. X-ray crystallography of analogous compounds confirms orthorhombic packing with hydrogen bonds between amino and ester carbonyl groups.

Historical Context in Heterocyclic Compound Research

The synthesis of ethyl 2-amino-4-bromo-5-chlorobenzoate aligns with mid-20th-century advancements in benzoate chemistry, particularly in developing substrates for Ullmann and Buchwald-Hartwig amination reactions. Early work on halogenated benzoic acid derivatives, such as anthranilic acid (2-aminobenzoic acid), laid the groundwork for understanding substituent effects on ring reactivity. The introduction of bromine and chlorine atoms at specific positions was pioneered to modulate steric and electronic properties for applications in dye chemistry and pharmaceutical intermediates.

For instance, the compound’s amino group serves as a directing moiety in palladium-catalyzed cross-couplings, enabling the construction of biaryl structures prevalent in kinase inhibitors. Its synthesis typically involves bromination and chlorination of ethyl 2-aminobenzoate under controlled conditions, followed by purification via recrystallization.

Positional Isomerism in Halogen-Substituted Benzoate Derivatives

Positional isomerism profoundly impacts the physicochemical and reactivity profiles of halogenated benzoates. Ethyl 2-amino-4-bromo-5-chlorobenzoate exhibits distinct behavior compared to isomers such as:

  • Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate (PubChem CID 44829028): The trifluoromethyl group at position 4 increases lipophilicity, altering solubility in nonpolar solvents.
  • Ethyl 4-amino-5-bromo-2-chlorobenzoate (MFCD32857356): Amino at position 4 shifts hydrogen-bonding interactions, affecting crystallization patterns.
  • Ethyl 2-amino-4-bromo-6-chlorobenzoate (PubChem CID 146012729): Chlorine at position 6 reduces steric hindrance near the ester group, enhancing electrophilicity.

The table below summarizes comparative data for these isomers:

IsomerSubstituent PositionsMolecular Weight (g/mol)LogP
Ethyl 2-amino-4-bromo-5-chlorobenzoate2-NH₂, 4-Br, 5-Cl278.532.88
Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate2-NH₂, 5-Br, 4-CF₃312.083.45
Ethyl 4-amino-5-bromo-2-chlorobenzoate4-NH₂, 5-Br, 2-Cl279.002.91

The meta and para placements of halogens relative to the amino group influence dipole moments and melting points. For example, the 4-bromo-5-chloro substitution in the target compound creates a 1,2,4-trisubstituted pattern, which sterically hinders electrophilic attack at position 3 compared to less crowded isomers.

Laboratory-Scale Synthesis Protocols

Sequential Halogenation-Amination-Esterification Approaches

The synthesis of ethyl 2-amino-4-bromo-5-chlorobenzoate requires a carefully orchestrated sequence of reactions that must be performed in the correct order to achieve the desired substitution pattern . The sequential approach typically begins with 2-aminobenzoic acid as the starting material, followed by selective halogenation reactions and final esterification [2] .

The chlorination step is commonly performed using chlorine gas or chlorinating agents under acidic conditions, with the amino group serving as a directing group to influence the position of substitution . The presence of the amino group at the 2-position directs the chlorine to the 5-position through ortho-para directing effects [3]. Temperature control during chlorination is critical, typically maintained between 10-50°C to prevent over-chlorination and ensure regioselectivity .

Bromination follows chlorination and is generally carried out using N-bromosuccinimide in acidic media such as sulfuric acid . The reaction conditions must be carefully optimized to achieve monobromination at position 4, avoiding polybromination or substitution at undesired positions . Catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide are frequently added to inhibit formation of side products .

Table 1: Typical Reaction Conditions for Sequential Halogenation

StepReagentCatalystTemperature (°C)Molar RatioYield (%)
ChlorinationCl₂/Chlorinating agent-10-501:1.275-85
BrominationN-BromosuccinimideNa₂S/Na₂SO₃/K₂S10-501:0.5-1.580-90
EsterificationEthanolH₂SO₄78-851:585-95

The final esterification step converts the carboxylic acid group to the ethyl ester using ethanol in the presence of an acid catalyst such as sulfuric acid [5]. This reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction is monitored using thin-layer chromatography with hexanes and ethyl acetate as the mobile phase [5].

Alternative approaches utilize thionyl chloride in ethanol for esterification, which provides quantitative yields but requires careful handling due to the corrosive nature of the reagent [6]. The reaction mixture is first stirred at room temperature for extended periods, then refluxed to ensure completion [6]. Aqueous sodium bicarbonate solution is carefully added during workup to neutralize excess acid [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for optimizing the preparation of ethyl 2-amino-4-bromo-5-chlorobenzoate, offering significant advantages over conventional heating methods [7] [8]. Microwave irradiation enables faster reaction rates, higher yields, and improved selectivity while reducing energy consumption [8].

The optimization of microwave-assisted esterification has been extensively studied for similar benzoate compounds [9] [10]. For ethyl benzoate synthesis, optimal conditions were found to include a mole ratio of benzoic acid to ethanol of 1.0:5.0, with microwave radiation power of 135 watts and reaction temperature of 85°C [9]. Under these conditions, yields of 80.1% can be achieved within approximately 1.5 hours [9].

Table 2: Microwave-Assisted Synthesis Parameters

ParameterOptimal ValueRange TestedEffect on Yield
Temperature (°C)17085-170High impact
Power (W)135110-140Moderate impact
Reaction Time (min)55-7Low impact
Molar Ratio (Acid:Alcohol)1:51:3-1:7High impact

Microwave heating provides uniform and selective heating with lower energy usage, achieving greater reproducibility of reactions compared to conventional heating methods [8]. The technique is particularly effective for esterification reactions, where conventional heating often requires hours while microwave-assisted reactions can be completed in minutes [8]. For ethyl benzoate synthesis specifically, reactions that typically require 10 hours by conventional heating can be conducted in only 35 minutes using microwave irradiation [8].

The application of microwave-assisted synthesis to glycosylamines has demonstrated that reaction success significantly depends on the nature of the carbohydrate and reaction temperature, with high temperatures generally being favored for amination reactions [11]. Design of experiments approaches have been successfully employed to optimize microwave-assisted syntheses, enabling efficient optimization with limited experimental data [11].

Industrial Production Techniques

Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow reactor systems represent a paradigm shift from traditional batch processing for the industrial production of ethyl 2-amino-4-bromo-5-chlorobenzoate [12] [13]. These systems offer enhanced control over reaction conditions, leading to higher yields, better product quality, and shorter reaction times [12].

Flow reactors employ continuous flow technology to execute chemical reactions continuously, with reagents continuously added to the reactor inlet while product is constantly collected at the outlet [13]. This creates a continuously flowing stream of reactants and outputs, operating at a steady state where internal stream temperature, reagent feed, and flow rates remain constant [13].

Table 3: Continuous Flow Reactor Advantages vs. Batch Processing

ParameterContinuous FlowBatch Processing
Heat TransferExcellentLimited
Mixing EfficiencySuperiorVariable
ScalabilityHighComplex
SafetyEnhancedStandard
Energy ConsumptionLowerHigher
Residence Time ControlPreciseLimited

The high surface-to-volume ratio of flow reactors, approximately 10,000 times greater than equivalent batch reactors, provides exceptional heat and mass transfer capabilities [14]. This characteristic is particularly beneficial for the exothermic halogenation reactions involved in the synthesis, where precise temperature control is essential for regioselectivity [14].

Continuous flow esterification has been successfully demonstrated for phosphinic acid derivatives, with optimized conditions including temperatures of 160-200°C for direct esterifications and up to 225°C for transesterifications [15]. The flow embodiment proves more productive than batch methods, with flow preparation yielding approximately 0.75 grams of ester per 30 minutes compared to only 0.10 grams for batch methods in the same timeframe [15].

Industrial-scale continuous flow reactors can provide production capacity of up to hundreds of kilograms per hour for pharmaceutical chemicals and fine chemicals [16]. Companies like Corning have developed advanced flow reactors that have been implemented in more than 60 industrial units, demonstrating the commercial viability of this technology [17].

Purification Challenges in Multi-Halogenated Systems

The purification of multi-halogenated compounds like ethyl 2-amino-4-bromo-5-chlorobenzoate presents unique challenges due to their low solubility and the presence of multiple halogen substituents [18] [19]. Traditional purification methods often involve technical problems such as increased solvent waste and the inevitable use of harmful halogenated solvents [18].

Recrystallization remains the most commonly used technique for purifying solid compounds with multiple halogen substituents [20]. The process involves dissolving the compound in a minimal amount of suitable solvent, followed by controlled cooling to allow crystal formation [20]. For halogenated aromatic compounds, the selection of appropriate solvents is critical for achieving high purity [19].

Table 4: Solvent Systems for Multi-Halogenated Compound Purification

Solvent SystemSolubilityPurity Achieved (%)Recovery (%)
TolueneModerate98-9985-90
DichloromethaneHigh95-9890-95
Ethanol/WaterVariable92-9580-85
MethanolHigh96-9988-92

The crystallization process for halogenated aromatic compounds often requires elevated temperatures and pressures above atmospheric boiling points [19]. For decabromodiphenyl ether purification, temperatures above 150-300°C have been employed with the addition of bases such as pyridine, ethylene diamine, or triethylamine to neutralize hydrogen halide impurities [19].

Halogen-free purification methods have been developed to eliminate contamination risks and environmental emissions of harmful halogenated solvents [18]. Monolithic silica columns enable halogen-free liquid chromatography purification with satisfactory productivity, achieving yields of 61% and purities of 99.92% [18]. The meta-stabilized supersaturation in the column due to the cocontinuous macroporous structure allows consecutive, spontaneous recrystallization of the target product [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.95052 g/mol

Monoisotopic Mass

276.95052 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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